

GB1107: A Selective Galectin-3 Inhibitor for Fibrosis and Oncology

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Compound of Interest

Compound Name: GB1107

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An In-depth Technical Guide on a Novel Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galectin-3, a β -galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor prognosis in various diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of **GB1107**, a potent, selective, and orally active small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols from foundational studies, and visualize the complex biological pathways and experimental designs. This guide is intended to serve as a core resource for researchers engaged in the study of Galectin-3 and the development of related therapeutics.

Introduction to Galectin-3 and its Role in Disease

Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the extracellular matrix.^{[1][2]} This interaction triggers a cascade of downstream signaling events. Dysregulation of Galectin-3 is implicated in:

- **Fibrosis:** By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key driver of tissue scarring in organs such as the lungs, liver, and kidneys.^{[1][3][4][5]} It potentiates TGF- β signaling, a central pathway in fibrogenesis.^{[3][5]}
- **Cancer:** In the tumor microenvironment, Galectin-3 contributes to cell proliferation, angiogenesis, metastasis, and immune evasion.^{[6][7][8][9]} It can dampen anti-tumor immune responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.^{[6][10]}

The multifaceted role of Galectin-3 in driving disease progression has established it as a high-value target for therapeutic intervention.

GB1107: A Profile of a Selective Galectin-3 Inhibitor

GB1107 is a novel, orally bioavailable small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.^{[6][11][12]} Its development represents a significant step towards targeting Galectin-3-driven pathologies systemically.

Mechanism of Action

GB1107 functions by competitively binding to the CRD of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling cascades initiated by Galectin-3. For instance, in fibrosis, **GB1107** has been shown to inhibit the binding of Galectin-3 to integrins and the TGF β RII subunit, effectively reducing TGF- β 1 activation and downstream signaling.^[3] In oncology, by inhibiting Galectin-3, **GB1107** can modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic CD8⁺ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.^{[10][12]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GB1107** in preclinical studies.

Table 1: Binding Affinity and Selectivity

Parameter	Species	Value	Reference
Kd	Human Galectin-3	37 nM	[6] [12]
Kd	Mouse Galectin-3	~1406 nM (38-fold lower than human)	[6]
Selectivity	Over other galectins	>1000-fold	[11] [13] [14]

Table 2: Pharmacokinetics

Parameter	Value	Species	Reference
Oral Bioavailability (F)	75%	Mouse	[6]
Clearance	1.2 ml/min/kg	Mouse (i.v.)	[6]
Half-life (t _{1/2})	4.5 hours	Mouse (i.v.)	[6]

Table 3: In Vivo Efficacy in Oncology Models

Animal Model	Treatment	Outcome	Reference
Human Lung Adenocarcinoma (A549) Xenograft (CD-1 nude mice)	10 mg/kg GB1107, p.o., daily	Significantly reduced tumor growth and final tumor weights.	[6][12]
Syngeneic Mouse Lung Adenocarcinoma (LLC1) (C57Bl/6 mice)	10 mg/kg GB1107, p.o., daily	Significantly reduced tumor growth.	[6][10]
LLC1-luciferase Metastasis Model (C57Bl/6 mice)	10 mg/kg GB1107, p.o., daily	79.2% reduction in tumor burden in the lungs.	[6]
LLC1 Model with PD-L1 Blockade	10 mg/kg GB1107 + anti-PD-L1 Ab	Significantly potentiated the effect of single agents, reducing tumor volume by 49.5% and weight by 51.4% vs. control.	[6][10]

Table 4: In Vivo Efficacy in Fibrosis Models

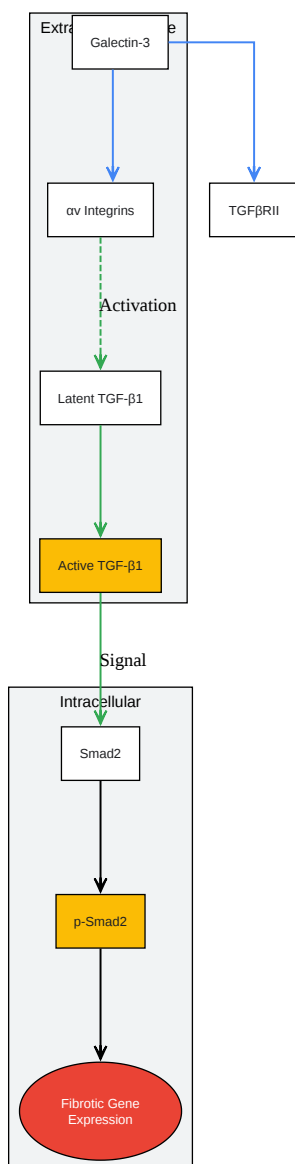
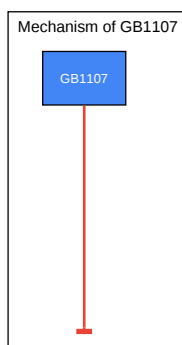
Animal Model	Treatment	Outcome	Reference
CCl4-Induced Liver Fibrosis (C57Bl/6 mice)	10 mg/kg GB1107, p.o., daily for 4 weeks	Reduced liver fibrosis as assessed by Sirius Red staining. Significantly reduced plasma ALT and AST.	[11][13]

Key Signaling Pathways Modulated by GB1107

The therapeutic effects of **GB1107** are rooted in its ability to modulate key signaling pathways. The diagrams below, rendered in DOT language, illustrate these mechanisms.

Inhibition of TGF- β Pro-Fibrotic Signaling

Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF- β receptors to promote the activation of latent TGF- β 1, a master regulator of fibrosis. **GB1107** disrupts this process.

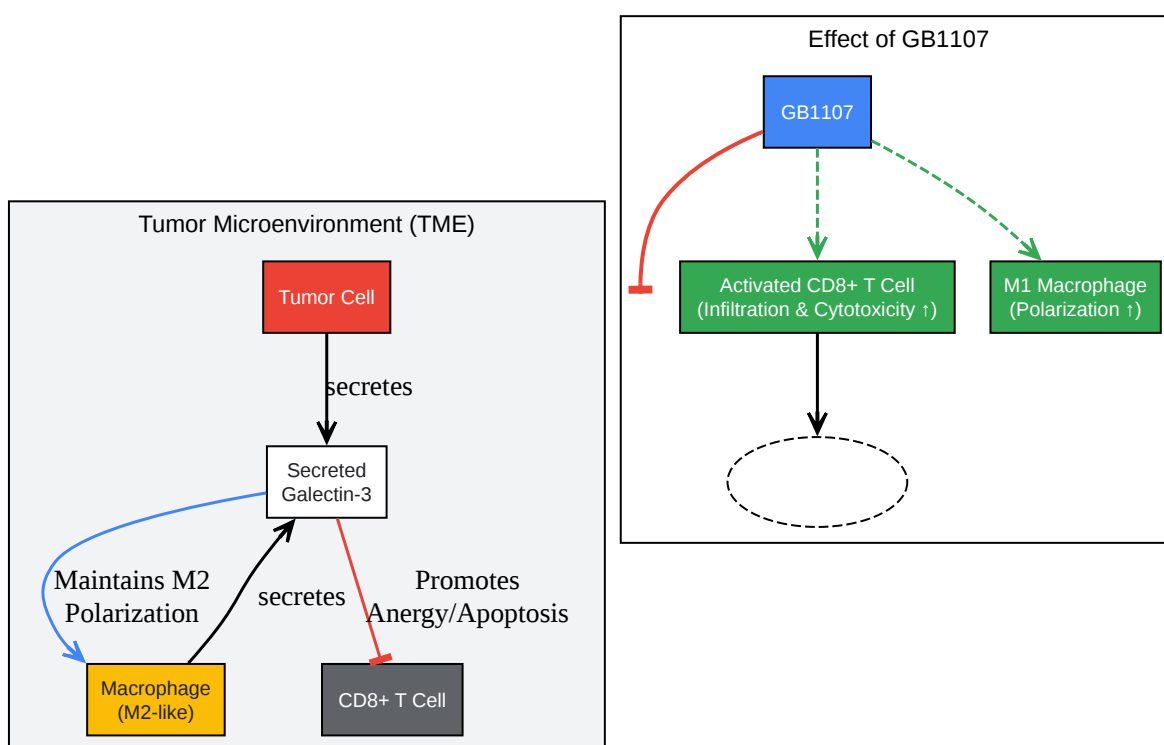


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Caption: **GB1107** blocks Galectin-3, preventing TGF- β activation and downstream fibrotic signaling.

Modulation of the Tumor Microenvironment

In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates an immunosuppressive microenvironment. **GB1107** can reverse these effects, enhancing anti-tumor immunity.

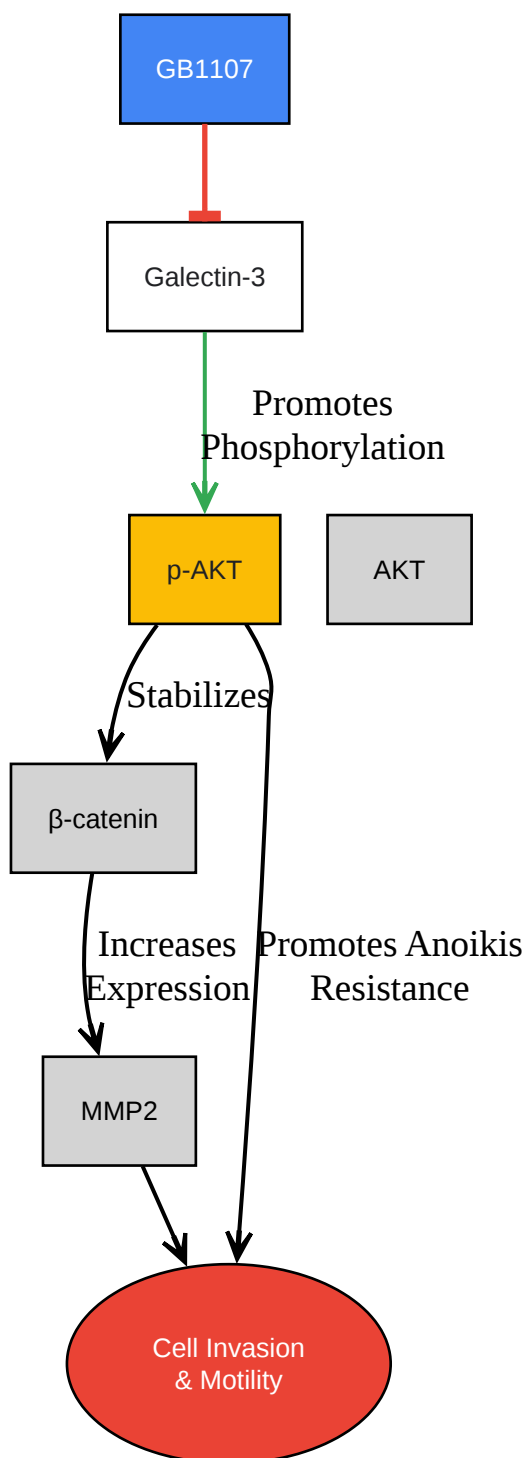


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Caption: **GB1107** inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor activity.

Attenuation of the AKT/ β -Catenin Pathway in Cancer

Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis resistance, motility, and invasion, partly through the AKT/ β -catenin pathway.[15]



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Caption: **GB1107** inhibits Galectin-3, leading to attenuation of AKT/ β -catenin signaling in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **GB1107**.

In Vivo CCl₄-Induced Liver Fibrosis Model

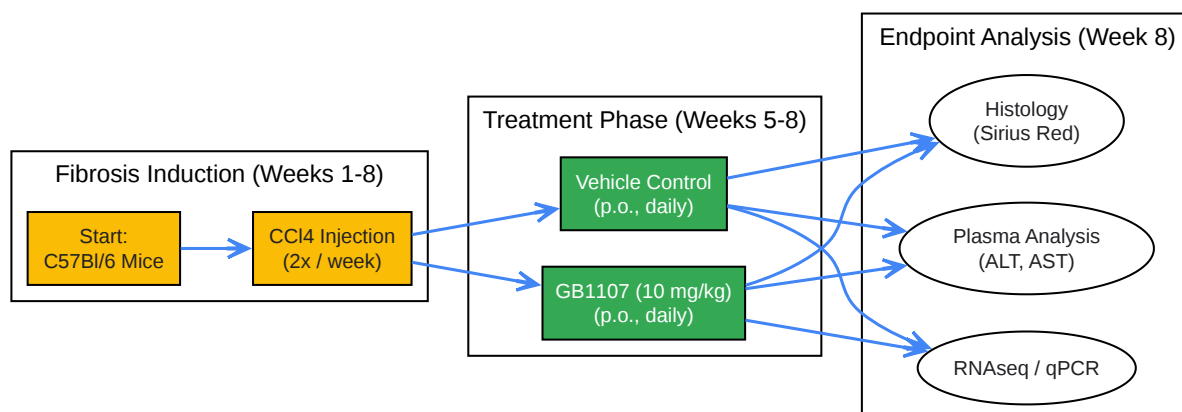
This model is a standard for evaluating anti-fibrotic agents.

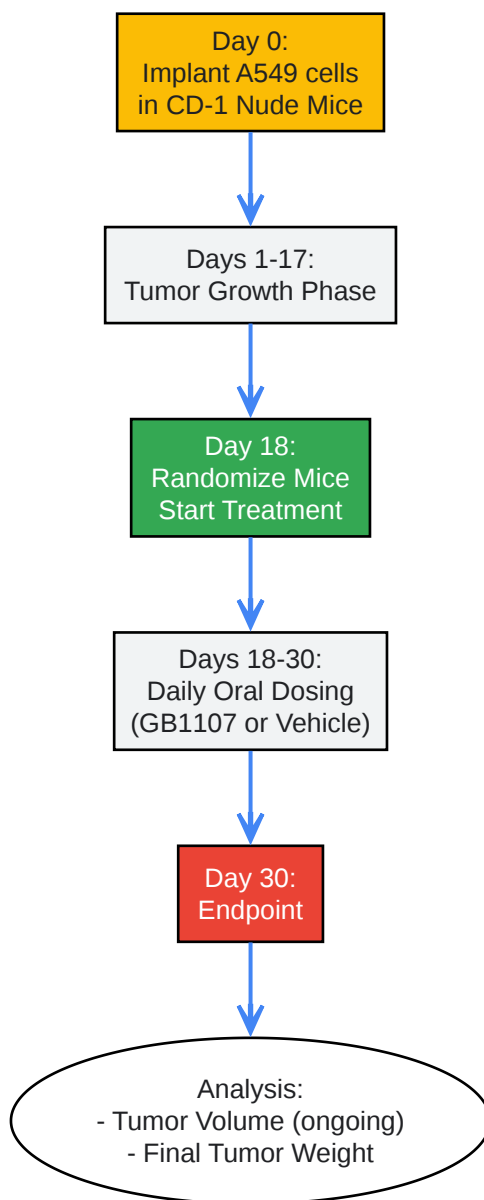
Objective: To assess the therapeutic efficacy of **GB1107** in a chemically-induced liver fibrosis model in mice.

Methodology:

- Animals: Male C57Bl/6 mice.
- Induction of Fibrosis: Administer Carbon tetrachloride (CCl₄), diluted 1:3 in olive oil, at a dose of 1 μ L/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[\[11\]](#) Control animals receive olive oil only.
- Treatment: For the final 4 weeks of the induction period, administer **GB1107** (10 mg/kg) or vehicle control orally (p.o.) once daily.[\[11\]](#)[\[13\]](#)
- Endpoint Analysis:
 - Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.[\[11\]](#)
 - Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in formalin for paraffin embedding (FFPE).
 - Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to quantify collagen deposition and assess the degree of fibrosis.[\[13\]](#)
 - Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing (RNAseq) or qPCR to analyze the expression of fibrotic genes (e.g., Col1a1, TIMP1) and

pathway analysis.[\[11\]](#)[\[13\]](#)





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